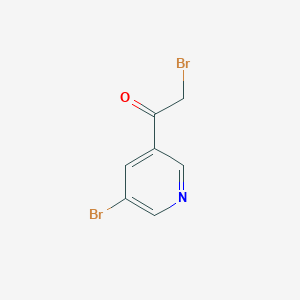

2-Bromo-1-(5-bromopyridin-3-YL)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(5-bromopyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a synthetic chemical that has been used extensively in scientific research due to its unique properties. This compound is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is used in various synthetic processes. For instance, it has been involved in the formation of pyridylcarbene intermediates through thermal decomposition, leading to various pyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).

- It is also a key intermediate in the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, highlighting its role in the creation of compounds with biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Biological Activities

- Various derivatives of 2-Bromo-1-(5-bromopyridin-3-yl)ethanone have shown significant biological activities. For example, some derivatives demonstrate potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes (Abdel‐Aziz et al., 2011).

- Novel curcumin analogues synthesized from 2-bromo-1-pyridine-3-yl ethanone have shown promising antiangiogenic and tumor growth inhibitory effects in vivo (Chandru, Sharada, Kumar, & Rangappa, 2008).

Synthesis of Chalcone Analogues

- 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is also used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This synthesis involves electron-transfer chain reactions, demonstrating its utility in creating complex organic compounds (Curti, Gellis, & Vanelle, 2007).

Other Applications

- The compound has been synthesized for use in various chemical reactions and studies, such as in the study of pyrolysis products of certain substances (Texter et al., 2018).

- It also finds application in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical synthesis (Mmonwa & Mphahlele, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-1-(5-bromopyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNVDRPTUAAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-bromopyridin-3-YL)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)

![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)